(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-diol
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Overview
Description
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-diol is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core with dipropylamino and diol functional groups. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the dipropylamino group through nucleophilic substitution reactions. The diol groups are then introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The dipropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-diol involves its interaction with specific molecular targets. The dipropylamino group can interact with receptors or enzymes, modulating their activity. The diol groups may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-diol: Lacks the (S)-configuration, leading to different stereochemistry and potentially different biological activity.
6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-dione: Contains ketone groups instead of diol groups, resulting in different chemical reactivity.
6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-dicarboxylic acid: Contains carboxylic acid groups, which significantly alter its chemical properties and applications.
Uniqueness
The uniqueness of (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalene-1,2-diol lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
82730-71-0 |
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Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
(6S)-6-(dipropylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C16H25NO2/c1-3-9-17(10-4-2)13-6-7-14-12(11-13)5-8-15(18)16(14)19/h5,8,13,18-19H,3-4,6-7,9-11H2,1-2H3/t13-/m0/s1 |
InChI Key |
JQHSYAQISCFWOK-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C=CC(=C2O)O |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC(=C2O)O |
Origin of Product |
United States |
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